3-Ethynylthiophene

概要

説明

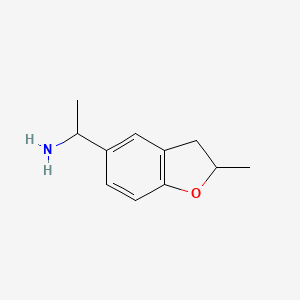

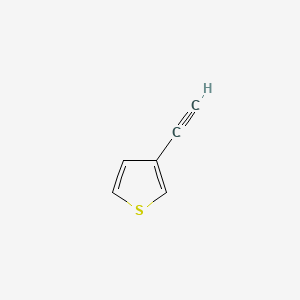

3-Ethynylthiophene is a heterocyclic compound with the empirical formula C6H4S . It is used as a building block in organic synthesis . It is a liquid at room temperature and has a molecular weight of 108.16 .

Synthesis Analysis

This compound can be synthesized using various methods. One such method involves heating with 2-iodophenylethylazide in the presence of a copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone . Another method involves a multi-step reaction process .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing four carbon atoms and one sulfur atom . The ethynyl group is attached to the third carbon atom in the ring .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole and N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.098 g/mL at 25 °C . It has a boiling point of 152-153 °C . It is slightly soluble in water . The refractive index is 1.5800 .

科学的研究の応用

Spectroscopic Characterization

- Molecular Structure Analysis : The molecular structure and spectroscopic characterization of 3-Ethynylthiophene were explored using FT-IR, FT-Raman, UV, and NMR spectra. Advanced methods like DFT quantum chemical calculations were employed for detailed analysis (Karabacak et al., 2013).

Structural Studies

- Microwave Spectrum and Structure : The microwave spectroscopic and theoretical investigation of 2-ethynylthiophene, closely related to this compound, provided insights into its structural properties and the effect of substituents on π-electron distribution (Jin et al., 2020).

Polymer Science

- Polymer Synthesis and Self-Assembly : Synthesis of polymers like poly(3-hexylthiophene)-block-poly(acrylic acid) using this compound demonstrated its potential in creating materials that self-assemble into hierarchical structures (Li et al., 2011).

- Polymerization with Catalysts : The polymerization of this compound with various Rhodium (Rh) catalysts highlighted its utility in producing high-cis poly(3ETh) with minimal contamination from catalyst residues (Svoboda et al., 2008).

Antioxidant Activity and Synthesis

- Synthesis and Antioxidant Analysis : this compound was used in synthesizing compounds with potential antioxidant activities. These compounds displayed significant reducing and free radical scavenging activities (Kavak et al., 2021).

Nanotechnology

- Alkynyl-Protected Gold Clusters : A study demonstrated the use of this compound in synthesizing homoleptic alkynyl-protected gold clusters, revealing novel interfacial motifs and R-dependent photoluminescence (Ito et al., 2019).

Pyrolysis Mechanism Study

- Pyrolysis Mechanism of Derivatives : The pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a derivative of this compound, was explored using density function theory, offering insights into the thermal stability of thiophenes (Li et al., 2021).

Electronic and Optical Properties

- Electrochemical Properties Study : Research on poly(2-ethynylthiophene) and related polymers doped with electron acceptors provided valuable data on their electrical conductivity and other electrochemical properties (Gal et al., 1991).

Applications in Organometallics

- Metal-Metal Quadruple Bonds Study : The preparation, molecular and electronic structures, and photoexcited state dynamics of complexes containing 5-ethynylthiophene-2-carboxylato ligands highlighted the versatility of this compound in the realm of organometallic chemistry (Brown-Xu et al., 2013).

Safety and Hazards

3-Ethynylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

将来の方向性

While the future directions for 3-Ethynylthiophene are not explicitly mentioned in the search results, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .

Relevant Papers

Several papers have been published on this compound. For instance, a paper titled “Synthesis and properties of this compound containing BODIPY derivatives” discusses the photophysical properties of this compound . Another paper titled “Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors” mentions this compound in the context of acetylcholinesterase inhibitors . A PDF titled “Polymerization of this compound with homogeneous and heterogeneous Rh catalysts” discusses the polymerization of this compound .

作用機序

Target of Action

3-Ethynylthiophene is a chemical compound with the molecular formula C6H4S It is used as a raw material in the synthesis of various compounds .

Mode of Action

For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole, which is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone .

Biochemical Pathways

It is used in the synthesis of various compounds, suggesting that it may interact with multiple biochemical pathways .

Result of Action

It is used in the synthesis of various compounds, suggesting that it may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is slightly soluble in water , which may influence its action and stability.

特性

IUPAC Name |

3-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHLPKWONJUCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393537 | |

| Record name | 3-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67237-53-0 | |

| Record name | 3-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 3-Ethynylthiophene?

A1: this compound (C6H4S) has a molecular weight of 108.18 g/mol. Spectroscopic characterization data, including FT-IR, FT-Raman, UV, and NMR, can be found in the literature []. This data is crucial for identifying and characterizing the compound in various research settings.

Q2: How does this compound behave in polymerization reactions?

A2: this compound readily undergoes polymerization with various catalysts. For example, rhodium(I) complexes, both in homogeneous and heterogeneous systems, have been shown to effectively polymerize this compound, yielding high-cis poly(this compound) []. The choice of catalyst and reaction conditions significantly influence the polymerization kinetics, molecular weight, and purity of the resulting polymer.

Q3: What are the material properties and potential applications of poly(this compound)?

A3: Poly(this compound) exhibits interesting properties suitable for organic electronics. When incorporated into organic thin film transistors (OTFTs), it demonstrates p-type semiconductor behavior, achieving promising field-effect mobilities []. This highlights its potential in developing flexible and low-cost electronic devices.

Q4: Can you elaborate on the use of this compound in synthesizing more complex structures?

A4: this compound acts as a key precursor in various synthetic routes. It serves as a building block for creating conjugated polymers with desirable properties. For instance, its incorporation into polyacetylenes alongside oxadiazole units enhances thermal stability, a crucial factor for material performance in various applications, particularly those involving high temperatures [].

Q5: How does this compound impact the properties of gold nanoclusters?

A6: this compound acts as a protecting ligand in the synthesis of gold nanoclusters like Au22(C≡CR)18. Interestingly, while the core structure of the cluster remains relatively unaffected by the choice of R-group in the alkynyl ligand, the photoluminescence quantum yield varies. Notably, using this compound leads to a cluster with enhanced photoluminescence [], highlighting its potential in developing luminescent materials.

Q6: What are the potential applications of this compound-modified gold nanoclusters?

A7: The unique photoluminescent properties of this compound-protected gold nanoclusters, such as Au22(ETP)18, make them promising candidates for various applications. These include applications in bioimaging, sensing, and optoelectronic devices [].

Q7: How does this compound contribute to synthesizing heterocyclic compounds?

A8: this compound serves as a valuable precursor in synthesizing heterocyclic compounds. For instance, it reacts with 2-bromonicotinic acid in the presence of a palladium/charcoal-copper(I) iodide catalyst to yield 4-azaphthalides and 5-azaisocoumarins []. These heterocyclic compounds hold potential biological activity and are of interest in medicinal chemistry.

Q8: Are there any applications of this compound in materials for environmental remediation?

A9: this compound has been successfully utilized in creating magnetic covalent organic frameworks (COFs) for the selective extraction of heavy metal ions like mercury, lead, and bismuth from water []. The high surface area and the presence of sulfur atoms from this compound contribute to the efficient capture of these toxic metals, offering a promising solution for environmental remediation.

Q9: Can computational chemistry provide insights into the reactivity and properties of this compound?

A10: Yes, computational studies using density functional theory (DFT) have been employed to investigate this compound-containing systems. For example, DFT calculations were used to understand the photochemical behavior of dithienylcyclopentene switches functionalized with this compound and cobalt carbonyl moieties []. This highlights the value of computational methods in predicting and explaining the properties and reactivity of this compound-based compounds.

Q10: What is the significance of "clickable" functionalities in materials containing this compound?

A11: Incorporating this compound into polymers allows for post-polymerization modification through "click" chemistry. This approach enables the covalent attachment of biomolecules, as demonstrated by the development of electrochemical immunosensors for detecting bacteria like E. coli and S. aureus []. This highlights the versatility of this compound in designing functional materials for biosensing applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)